N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of less hazardous reagents and solvents, as well as the implementation of green chemistry principles, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Uniqueness
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide stands out due to its unique combination of a pyrazole ring and a phenoxybenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance in scientific research .
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGTUBMEXCJXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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